molecular formula C11H13N3O B2457934 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one CAS No. 690674-59-0

2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one

Cat. No.: B2457934
CAS No.: 690674-59-0
M. Wt: 203.245
InChI Key: FJCBIMKPPOPDQM-UHFFFAOYSA-N
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Description

2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one is a synthetic intermediate belonging to the pharmaceutically relevant pyrazoloquinazolinone family. These fused heterocyclic systems are subjects of extensive investigation in medicinal chemistry due to their diverse biological activities. The quinazolinone core is a privileged structure in drug discovery, with numerous derivatives recognized as crucial structural components in developing antineoplastic agents . Compounds featuring this scaffold have demonstrated efficacy through diverse mechanisms, including inhibiting cell proliferation, inducing apoptosis, and targeting specific proteins and signal transduction pathways . Furthermore, molecular hybridization of quinazolinones with other pharmacophores, such as pyrazoles, is a potent strategy for creating novel chemical entities with superimposed or synergistic pharmacological effects, particularly against multifaceted diseases like cancer . Pyrazoloquinazolinone-based molecular hybrids have shown promise as inhibitors of specific kinases. Some derivatives have exhibited significant in vitro antiproliferative activity and have been identified as potential inhibitors of targets like cyclin-dependent kinase 9 (CDK9) . The related pyrazolo[1,5-a]quinazoline scaffold has also been explored as a novel chemotype for developing non-camptothecin Topoisomerase I (Top1) inhibitors, which are valuable targets in cancer therapy . This compound is presented as a key building block for synthesizing such complex molecules for research purposes. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-10-12-9-5-3-2-4-8(9)11(15)14(10)13-7/h6,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWUYCFHVMFGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCCC3)C(=O)N2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

The compound has been investigated for various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of pyrazoloquinazolinones exhibit significant antimicrobial activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from this structure demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .
  • Anticancer Activity : Research indicates that pyrazoloquinazolinones may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The mechanism often involves the inhibition of certain enzymes or receptors related to cancer progression .

Medicinal Chemistry

In medicinal chemistry, 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one is being explored as a potential therapeutic agent for:

  • Cancer Treatment : Its ability to interact with cellular targets makes it a candidate for developing new anticancer drugs.
  • Infectious Diseases : The compound has shown promise in treating infections due to its antimicrobial properties .

Industrial Applications

In industry, this compound is utilized in the development of advanced materials and as a precursor for synthesizing dyes and pigments. Its unique chemical structure allows it to serve as a building block for more complex heterocyclic compounds used in various applications .

Case Studies

  • Antimicrobial Studies : A study outlined the synthesis of several derivatives based on pyrazoloquinazolinones which were tested against multiple microorganisms. Results indicated that specific modifications to the structure significantly enhanced antimicrobial activity .
  • Cancer Research : Another study evaluated the anticancer effects of pyrazoloquinazolinone derivatives on different cancer cell lines. The findings suggested that these compounds could effectively induce apoptosis in cancer cells through specific molecular interactions .

Mechanism of Action

The mechanism of action of 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
  • 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

Uniqueness

2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one is unique due to its specific structural features and the presence of a pyrazoloquinazoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-Methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one is a heterocyclic compound known for its unique pyrazoloquinazoline structure. Its molecular formula is C₁₁H₁₃N₃O, and it has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fused pyrazole and quinazoline ring system which contributes to its diverse chemical properties. The presence of nitrogen atoms in its structure enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
CAS Number690674-59-0

Antitumor Activity

Research indicates that 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one exhibits significant antitumor properties. A study demonstrated its inhibitory effects on various cancer cell lines:

  • Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), U87 (glioblastoma), HepG2 (liver).
  • IC50 Values : The compound showed varying degrees of cytotoxicity across different cell lines.

Table 1: Cytotoxicity of 2-Methyl-4H,5H,6H,7H,8H,9H-Pyrazolo[3,2-b]quinazolin-9-one

Cell LineIC50 (μM)
A54914.2
MDA-MB-23118.1
U87>20
HepG2>20

The mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation and transcriptional control in cancer cells.

Inhibition of CDKs

The compound has been identified as a potential inhibitor of CDK9 with promising results in preclinical studies:

  • Inhibitory Concentration : CDK9 inhibition was observed with an IC50 value of approximately 4.7 μM.
  • Mechanism : The compound binds to the ATP pocket of CDK9, disrupting its activity and leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance:

  • Position R1 Modifications : Substituents at position R1 significantly affect the potency against various kinases.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methyl at R1Increased cytotoxicity
Ethoxy group at R2Enhanced selectivity for CDK9

Case Studies

Several studies have focused on synthesizing derivatives of pyrazolo[3,2-b]quinazolinone to explore their biological activities further:

  • Synthesis and Evaluation : Derivatives were synthesized and evaluated for their antitumor activity against multiple cancer cell lines.
  • In Silico Studies : Molecular docking studies suggested favorable interactions with CDK9 and other kinases.

Q & A

Q. What synthetic methodologies are effective for preparing pyrazoloquinazolinone derivatives?

  • Methodological Answer : Pyrazoloquinazolinone derivatives are typically synthesized via condensation reactions. For example, sodium methoxide-catalyzed condensation of heterocyclic ketones (e.g., pyrroloquinazolinones) with aldehydes (e.g., 4-(dimethylamino)benzaldehyde) can yield substituted derivatives. This method leverages aromatic stacking interactions to stabilize the product . Acid-catalyzed cyclization of substituted precursors (e.g., triazolopyrazinones) is another approach, enabling diverse functionalization at the 3-position .

Q. How can the crystal structure of pyrazoloquinazolinones be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving hydrogen-bonding networks and aromatic stacking interactions. For instance, SCXRD analysis of a structurally analogous compound revealed intermolecular interactions between benzene rings of adjacent molecules, critical for stabilizing the crystal lattice . Complementary techniques like NMR (1H/13C) and mass spectrometry validate molecular identity and purity.

Q. What safety protocols are recommended for handling pyrazoloquinazolinones in the lab?

  • Methodological Answer : While specific hazard data for this compound is limited, safety measures for structurally related pyrazoloquinazolines include:
  • Avoiding skin/eye contact and inhalation of dust or vapors.
  • Storing in tightly sealed containers in dry, ventilated areas to prevent electrostatic discharge .
  • Immediate decontamination with water for skin exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can regioselectivity be controlled during late-stage C-H functionalization of the pyrazoloquinazolinone core?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd, Ru) enable regioselective C-H bond activation. For example, thiazoloquinazolinones undergo sequential C-H functionalization at the 2- and 7-positions using palladium catalysts under mild conditions, yielding diversely substituted analogs . Computational modeling (DFT) can predict reactive sites by analyzing electron density and steric accessibility.

Q. What strategies optimize the solubility and bioavailability of pyrazoloquinazolinone derivatives?

  • Methodological Answer :
  • Structural modification : Introducing hydrophilic groups (e.g., carboxylic acids, amines) at peripheral positions enhances aqueous solubility. For instance, 9H-carbazole derivatives with trifluoromethyl or thiosemicarbazone moieties exhibit improved solubility while retaining bioactivity .
  • Formulation : Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) can modulate dissolution rates .

Q. How do substituents influence the biological activity of pyrazoloquinazolinones?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:
Substituent PositionFunctional GroupObserved ActivityReference
3-PositionPyridinylEnhanced antibacterial activity against Gram-positive strains
7-PositionChloro/fluoroImproved CNS permeability in neuroactive analogs

Q. How can computational methods aid in predicting pyrazoloquinazolinone reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to target proteins (e.g., kinases, GPCRs). These methods reduce experimental trial-and-error in drug design .

Q. What analytical techniques resolve contradictions in reported spectral data for pyrazoloquinazolinones?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Advanced techniques include:
  • 2D NMR (HMBC, NOESY) : Assigns ambiguous proton-carbon correlations and spatial proximities .
  • High-resolution mass spectrometry (HRMS) : Differentiates isobaric ions with sub-ppm mass accuracy .

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